molecular formula C20H23N3O2S B10891335 2-(1-Adamantyl)-N~1~-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]acetamide

2-(1-Adamantyl)-N~1~-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]acetamide

Cat. No.: B10891335
M. Wt: 369.5 g/mol
InChI Key: GOIHANDFZAMYJR-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-N~1~-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]acetamide is a complex organic compound that features an adamantyl group and a quinazolinyl moiety

Preparation Methods

The synthesis of 2-(1-Adamantyl)-N~1~-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]acetamide involves several steps. One common method includes the reaction of 1-adamantylamine with 4-oxo-2-sulfanyl-3(4H)-quinazoline-3-acetic acid under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

2-(1-Adamantyl)-N~1~-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-(1-Adamantyl)-N~1~-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-N~1~-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]acetamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound towards its targets. The quinazolinyl moiety can interact with enzymes or receptors, modulating their activity through competitive or non-competitive inhibition .

Comparison with Similar Compounds

2-(1-Adamantyl)-N~1~-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]acetamide can be compared with other adamantyl and quinazolinyl derivatives:

Properties

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

2-(1-adamantyl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

InChI

InChI=1S/C20H23N3O2S/c24-17(11-20-8-12-5-13(9-20)7-14(6-12)10-20)22-23-18(25)15-3-1-2-4-16(15)21-19(23)26/h1-4,12-14H,5-11H2,(H,21,26)(H,22,24)

InChI Key

GOIHANDFZAMYJR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NN4C(=O)C5=CC=CC=C5NC4=S

Origin of Product

United States

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